Propargyl isothiocyanate
Description
Biogenesis from Glucosinolate Hydrolysis in Brassicaceae
Isothiocyanates are naturally occurring compounds, predominantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and watercress. researchgate.netnih.govwaocp.org They are not present in their active form within the intact plant tissue. Instead, they exist as precursor molecules called glucosinolates. researchgate.netnih.govrjpharmacognosy.ir
When the plant tissue is damaged, for instance, through chewing or cutting, an enzyme called myrosinase is released. waocp.orgfoodandnutritionjournal.orgnih.gov Myrosinase catalyzes the hydrolysis of glucosinolates, a process that breaks them down into glucose and unstable intermediates. foodandnutritionjournal.orgmdpi.com These intermediates then undergo rearrangement to form various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates. researchgate.netfoodandnutritionjournal.orgfrontiersin.org The specific type of isothiocyanate produced depends on the structure of the parent glucosinolate. mdpi.commdpi.com
Overview of Established Biological Activities of Isothiocyanates
The isothiocyanate family of compounds is well-regarded for a wide array of biological activities, which has fueled extensive research into their potential health benefits. researchgate.netrjpharmacognosy.irfoodandnutritionjournal.org Key activities include:
Anticancer Properties: Numerous studies have highlighted the anticancer potential of isothiocyanates. researchgate.netnih.govrjpharmacognosy.ir Their mechanisms of action are multifaceted and include the modulation of cell signaling pathways involved in apoptosis (programmed cell death), inflammation, and oxidative stress. nih.govfoodandnutritionjournal.org They can also inhibit the proliferation of cancer cells and induce cell cycle arrest. rjpharmacognosy.irscielo.org.co
Anti-inflammatory Effects: Isothiocyanates have demonstrated the ability to suppress inflammatory responses within the body. researchgate.netfoodandnutritionjournal.org
Antimicrobial Activity: These compounds exhibit broad-spectrum antimicrobial properties against various bacteria and fungi. researchgate.netfoodandnutritionjournal.orgnih.gov
Neuroprotective Properties: Some isothiocyanates have shown promise in protecting nerve cells from damage. researchgate.netfoodandnutritionjournal.org
Antioxidant Activity: While not direct antioxidants, isothiocyanates can act as indirect antioxidants by stimulating the body's own antioxidant defense systems. researchgate.netfoodandnutritionjournal.org
Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179045 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-48-6, 54122-88-2 | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 24309-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Propargyl Isothiocyanate in Contemporary Academic Research
Synthetic Approaches to this compound and its Precursors
The generation of this compound and related structures is often achieved through rearrangement reactions or by building the molecule from propargylamine (B41283) precursors. These methods provide access to a class of compounds that are valuable in further synthetic applications.
Synthesis via Rearrangement Reactions
Rearrangement reactions, particularly sigmatropic shifts, represent a key strategy for the synthesis of isothiocyanate-substituted allenes from propargyl thiocyanate (B1210189) precursors. thieme-connect.comresearchgate.net These thermally induced transformations are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
The researchgate.netresearchgate.net-sigmatropic rearrangement is a well-established method for converting propargyl thiocyanates into the isomeric allenyl isothiocyanates. thieme-connect.comresearchgate.netqucosa.de This pericyclic reaction involves the concerted reorganization of six electrons over a six-atom system. The process is often in equilibrium, with the position of the equilibrium depending on the specific substitution of the propargyl system. qucosa.de For instance, the rearrangement of propargyl thiocyanate itself leads to the highly reactive isothiocyanatopropa-1,2-diene. researchgate.net It has been noted that this rearrangement can sometimes occur under thermal stress, such as during distillation, which can lead to the accumulation of the highly reactive and potentially explosive allenyl isothiocyanate. researchgate.net
These allenyl isothiocyanates are synthetically useful intermediates that can undergo a variety of subsequent reactions, including isomerizations, electrocyclic ring closures, and cycloadditions. thieme-connect.comresearchgate.net Their high reactivity also makes them suitable for the synthesis of various heterocyclic compounds through nucleophilic attack. thieme-connect.comresearchgate.netresearchgate.net
Table 1: Examples of researchgate.netresearchgate.net-Sigmatropic Rearrangements
| Precursor | Product | Conditions | Yield (%) | Reference |
| Propargyl thiocyanate | Allenyl isothiocyanate | 400 °C, 0.01 Torr | >98 | qucosa.de |
| 1-Methoxy-4-thiocyanato-but-2-yne | 1-Methoxy-4-isothiocyanato-buta-1,2-diene | 400 °C, 10⁻⁵ Torr | 95 | qucosa.de |
Flash vacuum pyrolysis (FVP) has proven to be a superior method for effecting the researchgate.netresearchgate.net-sigmatropic rearrangement of propargyl thiocyanates to allenyl isothiocyanates, especially for volatile compounds. uq.edu.auresearchgate.netakjournals.comakjournals.com This technique involves heating the substrate in the gas phase at high temperatures and low pressures, which minimizes intermolecular reactions and allows for the isolation of highly reactive species. uq.edu.auresearchgate.net
For low-volatility or nonvolatile propargyl thiocyanates, a solution spray flash vacuum pyrolysis technique has been developed. uq.edu.auresearchgate.netakjournals.comqucosa.de This method involves introducing the substrate as a solution spray into the pyrolysis chamber, enabling gas-phase reactions of compounds that would otherwise decompose in the condensed phase. uq.edu.auakjournals.comqucosa.de The setup has been optimized for synthetic scale using steel nozzles to generate the spray, with typical operating conditions ranging from 400–600 °C and 0.01–0.05 mbar. researchgate.netakjournals.com
Solution-phase thermolysis offers an alternative to FVP and is also used to study these rearrangements. qucosa.de Heating a propargyl thiocyanate in a suitable solvent can induce the sigmatropic shift, leading to the corresponding allenyl isothiocyanate. qucosa.de
Synthetic Pathways involving Propargylamines and Isothiocyanates
The reaction between propargylamines and isothiocyanates provides a direct and efficient route to a variety of nitrogen and sulfur-containing heterocyclic compounds, often proceeding through a thiourea intermediate. researchgate.netbeilstein-journals.orgnih.gov
The initial step in the reaction between a propargylamine and an isothiocyanate is the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group, forming a propargyl-substituted thiourea. beilstein-journals.orgnih.govunizar.es This reaction is generally efficient and can be carried out under mild conditions. researchgate.netunizar.es For instance, the reaction of primary propargylamines with isothiocyanates readily yields the corresponding N-propargylthioureas. beilstein-journals.org In some cases, the choice of solvent can be crucial; for example, the reaction between propargylamine and an isothiocyanate in ethanol (B145695) can lead directly to a cyclized product, while using a less polar solvent like acetonitrile (B52724) allows for the isolation of the thiourea intermediate. unizar.es
These thiourea intermediates are key precursors for subsequent intramolecular cyclization reactions. beilstein-journals.orgnih.govnih.govresearchgate.net
The propargylthiourea intermediates formed in the initial reaction can undergo intramolecular cyclization to form various five-membered heterocyclic rings, such as thiazolidines and thiazoles. beilstein-journals.orgnih.govunizar.es The outcome of the cyclization can be influenced by the substitution pattern of the propargylamine and the reaction conditions.
Secondary α,α-disubstituted N-propargylamines react with isothiocyanates to directly form 2-iminothiazolidines through a spontaneous intramolecular thia-Michael cyclization in ether. beilstein-journals.org Primary α,α-disubstituted N-propargylamines, on the other hand, initially form the corresponding thioureas, which then convert to the cyclic iminothiazolidines upon standing at room temperature. beilstein-journals.org
The reaction of secondary propargylamines with isothiocyanates in aqueous media is a high-yielding coupling reaction that affords cyclized products, specifically 2-amino-2-thiazoline (B132724) derivatives, within 2 to 24 hours. researchgate.netrsc.orgnih.gov Primary propargylamines under similar conditions can form iminothiazoline species. unizar.es These cyclic thiazoline (B8809763) derivatives can further react with an excess of isothiocyanate to yield thiazolidine-thiourea compounds. unizar.es
Furthermore, the treatment of N-propargylamines with isothiocyanates in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) under microwave irradiation can lead to the synthesis of 4-substituted 5-methylthiazol-2-amines. beilstein-journals.org An iodine-mediated electrophilic addition to the alkyne moiety of the thiourea intermediate, followed by intramolecular cyclization, can produce 5-(iodomethylene)-3-methylthiazolidines. beilstein-journals.orgnih.gov
Table 2: Cyclization Reactions of Propargylamines and Isothiocyanates
| Propargylamine | Isothiocyanate | Product Type | Conditions | Reference |
| Secondary α,α-disubstituted N-propargylamine | Various | 2-Iminothiazolidine | Ether, Room Temp | beilstein-journals.org |
| Primary α,α-disubstituted N-propargylamine | Various | N-Propargylthiourea -> 2-Iminothiazolidine | Room Temp (standing) | beilstein-journals.org |
| Secondary propargylamine | Fluorescein (B123965) isothiocyanate | Fluorescein thiazolidine (B150603) | t-BuOH, Water, 20 °C | beilstein-journals.org |
| Terminal N-propargylamine | Various | 4-Substituted 5-methylthiazol-2-amine | PTSA, DMF, 160 °C, Microwave | beilstein-journals.org |
| N-propargylamine | Various | 5-(Iodomethylene)-3-methylthiazolidine | I₂, various | beilstein-journals.orgnih.gov |
Catalyst-Free and Catalyzed Reaction Systems
The synthesis of heterocyclic structures from this compound and related propargylamine precursors can proceed through both catalyst-free and catalyzed pathways, offering a versatile toolkit for synthetic chemists.
Catalyst-free systems often rely on the intrinsic reactivity of the substrates, typically under thermal conditions. An early example demonstrated that secondary α,α-disubstituted N-propargylamines react with isothiocyanates in ether to form a thiourea intermediate, which then undergoes a spontaneous intramolecular thia-Michael cyclization to yield 2-iminothiazolidines. beilstein-journals.org Similarly, thioureas derived from primary N-propargylamines can be isolated but will convert to their cyclic forms upon standing at room temperature for several days. beilstein-journals.org
Catalyzed systems significantly broaden the scope and efficiency of these transformations. Both acid and base catalysis are effective. For instance, p-toluenesulfonic acid (PTSA) has been used to catalyze the reaction between propargylamines and isothiocyanates under microwave irradiation to produce thiazole (B1198619) derivatives. nih.gov Base-catalyzed cyclizations have also been reported. The reaction of secondary N-propargylamines with fluorescein isothiocyanate, for example, can be efficiently promoted using t-BuOH in water. researchgate.net
Transition metal catalysts offer another powerful avenue. Copper-catalyzed reactions are particularly prominent. A one-pot, multicomponent reaction involving primary amines, ketones, terminal alkynes, and isothiocyanates uses a copper catalyst to generate thiazolidin-2-imines with quaternary carbon centers in good to excellent yields. researchgate.net Silver catalysts have also been employed; an Ag(I)-catalyzed tandem addition-cyclization of isothiocyanates and propargylamines provides a rapid and highly chemoselective route to 2-amino-4-methylenethiazolines. researchgate.net Furthermore, palladium acetate (B1210297) has been shown to efficiently catalyze the direct arylation of thiazole derivatives. organic-chemistry.org
The choice between a catalyst-free and a catalyzed system depends on the specific substrates and the desired product. While catalyst-free methods offer simplicity, catalyzed reactions often provide higher yields, greater selectivity, and milder reaction conditions.
Table 1: Comparison of Catalytic Systems for Reactions Involving Propargylamine and Isothiocyanate Precursors
| Catalyst System | Catalyst Example | Reaction Type | Product Example | Reference |
| Catalyst-Free | None (thermal) | Thiourea formation / Intramolecular cyclization | 2-Iminothiazolidines | beilstein-journals.org |
| Acid-Catalyzed | p-Toluenesulfonic acid (PTSA) | Microwave-assisted domino reaction | 5-Methylthiazol-2-amines | nih.govresearchgate.net |
| Base-Catalyzed | t-BuOH / Water | Cyclization | Fluorescein thiazolidines | researchgate.net |
| Copper-Catalyzed | Cu(I)OTf / pybox | Asymmetric alkynylation / Hydrothiolation | Chiral thiazolidine-2-imines | rsc.org |
| Silver-Catalyzed | AgNO₃ | Tandem addition-cyclization | 2-Amino-4-methylenethiazolines | researchgate.net |
| Palladium-Catalyzed | Pd(OAc)₂ | Direct arylation | Arylated thiazoles | organic-chemistry.org |
Considerations for Aqueous Media in Bioconjugation Chemistry
Performing chemical reactions in aqueous media is a cornerstone of green chemistry and is particularly critical for bioconjugation, where reactions must occur under physiological conditions without harming sensitive biomolecules. The reaction between propargylamines and isothiocyanates has emerged as a powerful tool in this context, demonstrating high efficiency and selectivity in water. nih.govrsc.org
A key advantage of this reaction is its ability to proceed under mild, aqueous conditions to afford high yields of cyclized products, typically within a few hours. nih.govrsc.org For example, the coupling of a secondary propargyl amine with fluorescein isothiocyanate (FITC), a common fluorescent label, was successfully achieved in a water/tert-butanol mixture, yielding the desired thiazolidine product in 81% isolated yield after just four hours. rsc.org This demonstrates the reaction's utility for labeling biomolecules. The reaction is robust and can be used to conjugate molecules to complex structures like liposomes under gentle conditions. nih.govrsc.org
The reaction mechanism in aqueous media involves the initial formation of a thiourea intermediate from the propargylamine and the isothiocyanate. researchgate.net This intermediate then undergoes a rapid, selective cyclization. researchgate.net For secondary propargylamines, this process leads selectively to cyclic 2-amino-2-thiazoline derivatives. researchgate.net The efficiency of this aqueous conjugation can be further enhanced. The Ag(I)-catalyzed reaction between propargylamine and FITC, for instance, highlights an accelerated bioconjugation strategy. researchgate.net
The ability to perform this high-yielding cyclization in water makes the propargylamine-isothiocyanate coupling a valuable method for various bioconjugation applications, including the labeling of lipids and other biological macromolecules. nih.govrsc.orgrsc.org
Investigation of Chemical Reactivity and Derivatization
Reactivity of Isothiocyanate-Substituted Allenes
Isothiocyanate-substituted allenes are highly reactive intermediates that are typically generated in situ from the nih.govnih.gov-sigmatropic rearrangement of propargyl thiocyanates. thieme-connect.comresearchgate.netqucosa.de This rearrangement can be induced thermally, often through flash vacuum pyrolysis (FVP), or by heating in a suitable solvent. researchgate.netqucosa.de
Once formed, these functionalized allenes are susceptible to a variety of subsequent transformations due to their high reactivity. researchgate.net These reactions include:
Isomerization: Allenyl isothiocyanates can undergo ionic or sigmatropic isomerizations. thieme-connect.comresearchgate.net
Electrocyclic Ring Closure: Intramolecular electrocyclization is a common reaction pathway. thieme-connect.comresearchgate.net
Cycloaddition: They can participate in cycloaddition reactions to form more complex cyclic systems. thieme-connect.comresearchgate.net
Electrophilic Addition: The double bonds of the allene (B1206475) are susceptible to attack by electrophiles. thieme-connect.comresearchgate.net
Nucleophilic Attack: The electrophilic carbon of the isothiocyanate group is a prime target for both external and intramolecular nucleophiles, leading to the formation of various heterocyclic products, most notably thiazole derivatives. researchgate.net
An efficient cascade reaction has been developed where propargylamines react with AgSCF₃ and KBr to form isothiocyanate intermediates in situ, which then undergo a nih.govnih.gov-sigmatropic rearrangement to yield allenyl thiocyanates in high yields at room temperature. acs.org The high reactivity of these allenes can be harnessed for further synthesis; for example, they can be used as electrophilic precursors for the preparation of novel C-2 substituted thiazoles by reacting them with various nucleophiles like amines, imidazoles, and pyrazoles. researchgate.net
Synthesis and Transformations of Novel Heterocyclic Derivatives
This compound and its precursors are exceptionally versatile building blocks for the synthesis of a wide array of novel heterocyclic derivatives. The combination of the reactive isothiocyanate group and the propargyl moiety's triple bond allows for various cyclization strategies.
Thiazoles and their Derivatives: The most common heterocycles synthesized from these precursors are thiazoles and their hydrogenated analogs (thiazolidines and thiazolines). beilstein-journals.orgresearchgate.net The reaction of propargylamines with isothiocyanates is a fundamental method for this purpose. beilstein-journals.org Depending on the substitution pattern of the propargylamine and the reaction conditions, different isomers can be formed. Secondary propargylamines typically yield 2-iminothiazolidines or 2-amino-2-thiazoline derivatives, while primary amines can lead to iminothiazoline species. beilstein-journals.orgresearchgate.net These reactions can be promoted by heat, acids, bases, or metal catalysts. beilstein-journals.orgnih.gov For example, triterpenoid-derived isothiocyanates react selectively with propargylamine to produce triterpenoid (B12794562) hybrids containing a 4,5-dihydrothiazol-2-yl-amine moiety in high yields. tandfonline.com
Thiophenes: Thiophene (B33073) derivatives can also be synthesized, often through multi-component reactions. While direct cyclization of this compound to thiophenes is less common, related strategies involving functionalized alkynes are well-established. For instance, iodine-promoted cyclization of propargyl alcohols is a known route. tandfonline.com The Gewald reaction, a multi-component synthesis of 2-aminothiophenes, and the Paal-Knorr synthesis are classic methods for thiophene formation that share mechanistic features with alkyne cyclizations. nih.gov
Other Heterocycles: The reactivity of this compound precursors extends to other heterocyclic systems.
Oxazolidine-2-thiones: The DBU-mediated cyclization of terminal propargyl alcohols with isothiocyanates can yield 3-substituted 4-methylene oxazolidine-2-thiones through an N-attack pathway. acs.org
Benzimidazo[2,1-b]thiazolines: A novel synthesis of these fused heterocycles has been developed through an addition/cyclization/intramolecular oxidative C-H functionalization process, starting from aryl isothiocyanates and propargylic amines in the presence of a copper catalyst. richmond.edu
The transformation of these initial heterocyclic products into more complex molecules is also an area of interest, further highlighting the synthetic utility of this compound. richmond.edu
Table 2: Synthesis of Heterocyclic Derivatives from this compound Precursors
| Heterocycle Class | Reactants | Conditions/Catalyst | Product Type | Reference |
| Thiazolidines | Secondary Propargylamines + Isothiocyanates | Catalyst-free (ether, RT) | 2-Iminothiazolidines | beilstein-journals.org |
| Thiazoles | Propargylamines + Isothiocyanates | Microwave, p-TSA | 2-Aminothiazoles | nih.gov |
| Thiazolines | Propargylamines + Isothiocyanates | Ag(I) catalyst | 2-Amino-4-methylenethiazolines | researchgate.net |
| Oxazolidine-thiones | Terminal Propargyl Alcohols + Isothiocyanates | DBU (base) | 4-Methylene oxazolidine-2-thiones | acs.org |
| Benzimidazothiazolines | Aryl Isothiocyanates + Propargylic Amines | Cu(OAc)₂, PIFA | Fused Thiazolines | richmond.edu |
| Triterpenoid-Thiazole Hybrids | Triterpenoid Isothiocyanates + Propargylamine | Not specified | 4,5-Dihydrothiazol-2-yl-amine hybrids | tandfonline.com |
Cascade Reactions and Multi-component Transformations
Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single pot. This compound and its related building blocks, such as propargylamines, are ideal substrates for these transformations.
A prominent example is the reaction of propargylamines with isothiocyanates, which can be designed as a cascade process. nih.gov Under microwave irradiation and in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA), this reaction proceeds as a domino sequence to form thiazole derivatives in yields up to 85%. nih.govresearchgate.net
Multi-component reactions (MCRs) involving these precursors are also well-documented. A three-component domino approach using arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation has been reported for the synthesis of trisubstituted thiazoles. nih.gov Another MCR strategy utilizes allenyl isothiocyanates, which react with amines and vinyl nitro derivatives under mild conditions to generate novel 1,3-substituted thiazoles. nih.gov
A particularly elegant MCR involves the reaction of an imine, a terminal alkyne, and an isothiocyanate in the presence of a chiral copper-pybox complex. rsc.org This one-pot cascade reaction forms C-C, N-C, and C-S bonds, proceeding through an enantioselective addition of the alkyne to the imine to form a chiral propargylamine, which is then trapped by the isothiocyanate. The resulting intermediate undergoes a highly regioselective intramolecular hydrothiolation to yield an enantiopure thiazolidine-2-imine. rsc.org
Furthermore, cascade reactions can be initiated from propargylamines to generate allenyl thiocyanates. This transformation occurs via the in-situ formation of an isothiocyanate intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement. acs.org This process sets the stage for further one-pot reactions, demonstrating the power of cascades in rapidly building molecular complexity. acs.org
Mechanistic Studies of Chemical Reactions
Understanding the reaction mechanisms involving this compound and its precursors is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies, combining experimental evidence and computational analysis, have shed light on the key steps and intermediates in these transformations.
A central mechanistic feature in the reaction of propargylamines with isothiocyanates is the initial nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, forming a propargyl-substituted thiourea intermediate. beilstein-journals.orgrsc.org This intermediate is often transient and rapidly undergoes cyclization. richmond.edu
The subsequent cyclization step is a critical, regiochemistry-determining event. The thiourea can cyclize via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization. Experimental and computational studies have shown that the 5-exo-dig pathway is generally favored, leading to the formation of five-membered thiazolidine or thiazoline rings. beilstein-journals.orgrsc.org Density functional theory (DFT) calculations for a copper(I)-catalyzed reaction showed that the pathway leading to the S-cyclized product (5-exo-dig) has a lower energy barrier than the N-cyclized one, explaining the observed chemo- and regioselectivity. researchgate.net
The mechanism of electrophile-promoted cyclization has also been investigated. For example, in the synthesis of 5-(iodomethylene)-3-methylthiazolidines, the proposed mechanism involves: (i) formation of the thiourea intermediate, (ii) electrophilic addition of iodine to the alkyne to form an iodonium (B1229267) intermediate, (iii) isomerization, and (iv) intramolecular cyclization followed by HI elimination. beilstein-journals.org A similar bridged bromonium ion intermediate is proposed in the synthesis of 5-(dibromomethyl)thiazole derivatives. beilstein-journals.org
In copper-catalyzed MCRs, the plausible mechanism begins with the coordination of copper to the alkyne, followed by complexation with an imine. Deprotonation produces a copper acetylide, which adds to the imine to generate a propargylamine. This amine is then trapped by the isothiocyanate to form the key propargylthiourea intermediate, which then undergoes the copper-mediated intramolecular hydrothiolation to give the final product. rsc.org
These mechanistic insights are vital for optimizing reaction conditions and for the rational design of catalysts and substrates to achieve desired synthetic targets.
Elucidation of Reaction Mechanisms and Key Intermediates
The chemical transformations of this compound and its derivatives are characterized by a series of intricate reaction mechanisms involving distinct key intermediates. A predominant pathway involves the reaction with nucleophiles, such as amines and alcohols, which leads to the formation of heterocyclic structures through cyclization processes.
A fundamental step in many reactions is the initial formation of a thiourea intermediate . For instance, the reaction of N-propargylamines with isothiocyanates readily forms a propargyl thiourea species. beilstein-journals.orgresearchgate.net This intermediate is often not isolated as it rapidly undergoes subsequent intramolecular cyclization. researchgate.net The exact pathway and final product are highly dependent on the reaction conditions and the substitution pattern of the reactants.
One of the most significant cyclization mechanisms is the 5-exo-dig cyclization . acs.org In base-mediated reactions, such as those using 1,8-diazabicycloundec-7-ene (DBU) or sodium hydroxide, the thiourea intermediate undergoes a regioselective intramolecular cyclization. researchgate.net Density functional theory (DFT) calculations have supported that this process is an atom-economical route to various five-membered heterocyclic rings. researchgate.netacs.org For example, the reaction of propargylamine with an isothiocyanate can proceed via a propargylthiourea intermediate to yield diversely substituted imidazole-2-thiones. acs.orgresearchgate.net
In reactions involving electrophilic promoters like iodine (I₂), the mechanism proceeds through different intermediates. The electrophilic addition of iodine to the alkyne moiety of the initially formed propargyl thiourea leads to a cyclic iodonium intermediate . beilstein-journals.org This intermediate can then isomerize and subsequently undergo intramolecular cyclization and elimination of HI to afford products like 5-(iodomethylene)thiazolidines. beilstein-journals.org
Another important mechanistic aspect is the -sigmatropic rearrangement of propargyl thiocyanates to form allenyl isothiocyanates . researchgate.netqucosa.deresearchgate.net This rearrangement can be achieved through flash vacuum pyrolysis. researchgate.net The resulting highly reactive allenyl isothiocyanates serve as electrophilic precursors for the synthesis of various thiazole derivatives upon reaction with nucleophiles. qucosa.deresearchgate.net
The key intermediates and resulting products are summarized in the table below:
| Precursors | Key Intermediate(s) | Reagents/Conditions | Final Product(s) |
| Propargylamine, Isothiocyanate | Propargyl thiourea | Base (e.g., DBU, NaOH) | Imidazole-2-thiones, Thiazolidin-2-imines |
| N-propargylamine, Isothiocyanate | Propargyl thiourea, Iodonium ion | I₂ | 5-(Iodomethylene)thiazolidines |
| Propargyl thiocyanate | Allenyl isothiocyanate | Flash Vacuum Pyrolysis | Substituted Thiazoles (with nucleophiles) |
| Propargyl alcohol, Isothiocyanate | N-anion or S-anion of isothiocyanate | DBU | Oxazolidine-2-thiones or 1,3-Oxathiol-2-ylidenes |
Regioselectivity and Stereoselectivity in Cyclization Processes
The cyclization reactions of this compound and related precursors often exhibit high levels of regioselectivity and stereoselectivity, which are crucial for the synthesis of specific heterocyclic isomers.
Regioselectivity in these reactions is prominently observed in the DBU-mediated cyclization of propargyl alcohols with isothiocyanates. The outcome is dictated by the substitution pattern of the propargyl alcohol, which determines whether the nucleophilic attack occurs through the nitrogen or sulfur atom of the isothiocyanate. scispace.com
N-Attack (N-selective): With terminal propargyl alcohols, the reaction proceeds via an N-nucleophilic attack. This 5-exo-dig cyclization leads to the formation of 3-substituted 4-methylene oxazolidine-2-thiones . scispace.com
S-Attack (S-selective): Conversely, when internal propargyl alcohols are used, an exclusive S-nucleophilic attack occurs. scispace.com This S-selective cyclization results in the formation of (Z)-1,3-oxathiol-2-ylidenes . scispace.com
This regioselectivity allows for the controlled synthesis of distinct heterocyclic scaffolds simply by choosing the appropriate propargyl alcohol substrate. Similarly, base-mediated hydroamination of propargylamine with isothiocyanates demonstrates a regioselective intramolecular 5-exo-dig cycloisomerization to produce imidazole-2-thiones. acs.orgresearchgate.net The reaction between secondary propargylamines and isothiocyanates selectively yields 2-amino-2-thiazoline derivatives, whereas primary propargylamines form iminothiazoline species, highlighting the influence of the amine substitution on the regiochemical outcome. researchgate.net
Stereoselectivity is also a key feature of these cyclization processes. The synthesis of 1,3-oxathiol-2-ylidenes from internal propargyl alcohols and isothiocyanates proceeds with high Z-stereoselectivity . scispace.com This means that the resulting exocyclic double bond has a specific and predictable geometry. The stereochemical arrangement around the carbon-nitrogen and carbon-carbon double bonds in the products is a significant outcome of this synthetic protocol. scispace.com
In other cycloaddition reactions, such as those involving chiral auxiliaries, excellent stereocontrol can be achieved. For example, cycloadditions with chiral diazaborolidines have been shown to provide products with high diastereoselectivity (>20:1 dr). nih.gov While not involving this compound directly, these principles of achieving high stereoselectivity in cycloadditions of propargyl-containing systems are broadly relevant.
The regioselective and stereoselective outcomes are summarized in the following table:
| Reactants | Catalyst/Base | Selectivity Type | Outcome/Product |
| Terminal Propargyl Alcohol + Isothiocyanate | DBU | Regioselective (N-attack) | 4-Methylene oxazolidine-2-thiones |
| Internal Propargyl Alcohol + Isothiocyanate | DBU | Regioselective (S-attack) & Stereoselective | (Z)-1,3-Oxathiol-2-ylidenes |
| Propargylamine + Isothiocyanate | Base | Regioselective (5-exo-dig) | Imidazole-2-thiones |
| Secondary Propargylamine + Isothiocyanate | Mild Conditions | Regioselective | 2-Amino-2-thiazolines |
| Primary Propargylamine + Isothiocyanate | Mild Conditions | Regioselective | Iminothiazolines |
Based on a thorough review of the available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that adheres to the detailed outline provided.
The current body of research extensively covers the anticancer mechanisms of the isothiocyanate class of compounds. There is substantial evidence for well-studied isothiocyanates such as sulforaphane (B1684495), benzyl (B1604629) isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC), demonstrating their roles in modulating cell cycle progression, inducing apoptosis through mitochondrial pathways, regulating Bcl-2 family proteins, and activating caspase cascades.
However, specific studies detailing these underlying molecular mechanisms for This compound are not present in the available literature. Consequently, providing thorough, informative, and scientifically accurate content for each specified subsection and subsection for this particular compound is not feasible without extrapolating findings from other related compounds, which would compromise the scientific accuracy and specificity of the article.
Biological Activities and Underlying Molecular Mechanisms
Anticancer Mechanisms
Induction of Apoptosis
Involvement of Mitochondria-Dependent and p53 Signaling Pathways
Propargyl isothiocyanate, like other members of the isothiocyanate (ITC) family, can induce apoptosis in cancer cells through mechanisms involving mitochondria-dependent pathways. The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in this process by regulating the cell cycle, DNA repair, and apoptosis. nih.govamegroups.org The p53-mediated cell death is primarily executed through the mitochondrial pathway by controlling the expression of apoptosis-associated proteins such as those in the Bcl-2 family. amegroups.org
Research on various isothiocyanates has shown they can modulate multiple cellular targets involved in proliferation and apoptosis. nih.govresearchgate.net One of the key events is the disruption of the mitochondrial membrane potential. nih.govresearchgate.net This disruption is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are enzymes that execute programmed cell death.
The p53 signaling pathway can be activated by cellular stresses, including DNA damage. nih.gov Once activated, p53 can transcriptionally activate downstream genes that regulate apoptosis. nih.gov While direct studies detailing the interaction of this compound with the p53 pathway are specific, the broader class of ITCs is known to induce apoptosis, a process intricately linked with p53 function. nih.gov For instance, the p53-mediated mitochondrial pathway is a significant contributor to apoptosis induced by various anti-cancer agents. amegroups.org This suggests that the anticancer effects of this compound may be, in part, attributable to its ability to engage these fundamental cell death pathways.
Alteration of Carcinogen Metabolism
Isothiocyanates are well-regarded for their ability to modulate the activity of enzymes involved in the metabolism of carcinogens, thereby offering a protective effect against cancer initiation. This modulation occurs through two primary mechanisms: the inhibition of Phase I enzymes that can activate pro-carcinogens and the induction of Phase II enzymes that detoxify carcinogens.
Inhibition of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of Phase I enzymes responsible for metabolizing a wide range of foreign compounds, including many pro-carcinogens. dntb.gov.uanih.gov While this metabolic activity is often a detoxification step, some CYP isoforms can convert benign substances into highly reactive carcinogens. Isothiocyanates, including compounds structurally related to this compound, have been shown to inhibit various CYP isoforms. nih.govnih.gov
For example, phenethyl isothiocyanate (PEITC) has been demonstrated to inhibit several human CYP isoforms. nih.gov The inhibition can occur through different mechanisms, including competitive and non-competitive inhibition. nih.gov In some cases, ITCs can act as mechanism-based inactivators, where the compound is metabolized by the CYP enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. nih.govresearchgate.netmdpi.com This long-lasting inactivation reduces the enzyme's capacity to activate carcinogens. mdpi.com
Table 1: Inhibitory Effects of Phenethyl Isothiocyanate (PEITC) on Human Cytochrome P450 Isoforms
| CYP Isoform | Type of Inhibition | Inhibition Constant (Kᵢ) |
|---|---|---|
| CYP1A2 | Competitive | 4.5 +/- 1.0 µM |
| CYP2A6 | Competitive | 18.2 +/- 2.5 µM |
| CYP2B6 | Non-competitive | 1.5 +/- 0.0 µM |
| CYP2C9 | Non-competitive | 6.5 +/- 0.9 µM |
| CYP2C19 | Non-competitive | 12.0 +/- 3.2 µM |
| CYP2D6 | Non-competitive | 28.4 +/- 7.9 µM |
| CYP2E1 | Non-competitive | 21.5 +/- 3.4 µM |
| CYP3A4 | Mixed | 34.0 +/- 6.5 µM (competitive), 63.8 +/- 12.5 µM (non-competitive) |
Data sourced from studies on phenethyl isothiocyanate. nih.gov
Induction of Phase II Detoxification Enzymes
In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. nih.govnih.gov These enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase (QR), play a critical role in protecting cells from chemical carcinogenesis by converting carcinogens into less toxic, more water-soluble metabolites that can be easily excreted. nih.govnih.gov
The induction of these protective enzymes is largely mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to inducers like isothiocyanates, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II enzymes, thereby initiating their transcription. mdpi.com
Studies have shown that various plant-derived isothiocyanates can significantly increase the tissue levels of GST and QR in different organs. nih.gov For instance, research in animal models demonstrated that isothiocyanates increased GST and QR activities in the duodenum, forestomach, and urinary bladder. nih.gov This selective induction of detoxifying enzymes is a key mechanism behind the chemopreventive properties attributed to this class of compounds. nih.govnih.gov
Inhibition of Tumorigenesis-Related Processes
Beyond influencing carcinogen metabolism, this compound and its chemical relatives interfere with processes that are fundamental to tumor growth and spread, such as cell proliferation and the formation of new blood vessels (angiogenesis).
Suppression of Cancer Cell Proliferation
A hallmark of cancer is uncontrolled cell proliferation. Many isothiocyanates have been identified as potent inhibitors of cancer cell growth across various cancer types. nih.govresearchgate.netmdpi.com This anti-proliferative activity is achieved by modulating multiple cellular targets simultaneously. nih.govresearchgate.net
The mechanisms underlying the suppression of proliferation include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.govresearchgate.net By halting the cell cycle at specific checkpoints, such as the G1 or G2/M phase, ITCs prevent cancer cells from dividing and multiplying. mdpi.comjcancer.org For example, studies have shown that ITCs can modulate the expression of key cell cycle regulatory proteins like p53 and p21. mdpi.com The antiproliferative effects of ITCs have been observed even after short exposure times, suggesting a rapid initiation of growth-inhibitory signals within the cancer cells. nih.govresearchgate.net
Table 2: Anti-proliferative Activity of Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | Effect |
|---|---|---|
| Benzyl (B1604629) ITC (BITC) | Breast Cancer (MCF-7, MDA-MB-231) | Suppressed growth through apoptosis induction. mdpi.com |
| Phenethyl ITC (PEITC) | Cervical Cancer (CaSki, HeLa) | Induced apoptosis and showed synergistic effects with cisplatin (B142131). frontiersin.org |
| Sulforaphane (B1684495) (SFN) | Ovarian Cancer (OVCAR-3, A2780) | Inhibited cell growth, proliferation, and colony formation. mdpi.com |
| Allyl ITC (AITC) | Promyelocytic Leukemia (HL60/S) | Arrested cell cycle progression and induced differentiation. nih.gov |
This table presents findings from various isothiocyanates, illustrating the general anti-proliferative effects of this compound class.
Anti-angiogenic Effects
For a tumor to grow beyond a very small size, it must develop its own blood supply through a process called angiogenesis. nih.govresearchgate.net This network of new blood vessels provides the tumor with the oxygen and nutrients it needs to expand and metastasize. Isothiocyanates have been shown to effectively interfere with angiogenesis, both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govresearchgate.net
The anti-angiogenic activity of ITCs stems from their ability to target key molecular players involved in this process. nih.gov These include hypoxia-inducible factor (HIF), a transcription factor that is activated under low-oxygen conditions within a tumor and drives the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.govresearchgate.net By inhibiting HIF and other signaling pathways such as nuclear factor κB (NF-κB) and activator protein 1 (AP1), ITCs can suppress the production of factors that stimulate blood vessel growth, thereby starving the tumor and inhibiting its development. nih.gov This inhibition of angiogenesis is considered a crucial aspect of the potential chemopreventive and chemotherapeutic activity of isothiocyanates. nih.govresearchgate.net
Anti-metastatic Activity
Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is a major cause of cancer-related mortality. Isothiocyanates have demonstrated the ability to interfere with this complex cascade. The anti-metastatic potential of ITCs is attributed to their ability to modulate various aspects of tumor progression, including invasion, migration, and angiogenesis. mdpi.com
Research has shown that ITCs can suppress the activity and expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.gov For instance, studies on other isothiocyanates like phenethyl isothiocyanate (PEITC) have shown potent suppression of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced MMP-9 activity and subsequent invasion in various cancer cell lines. nih.gov This inhibitory effect is linked to the suppression of signaling pathways that regulate MMP-9 expression, such as the FAK/ERK and FAK/Akt pathways. nih.gov By inhibiting these pathways, ITCs can effectively block the translocation of transcription factors like p65 (a subunit of NF-κB) and c-Fos (a component of AP-1), which are essential for MMP-9 gene transcription. nih.gov
Furthermore, isothiocyanates are known to impede angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, which is essential for both tumor growth and metastasis. mdpi.com The collective evidence suggests that the anti-metastatic effects of isothiocyanates are a result of their multi-targeted action on key processes that facilitate cancer spread.
| ITC Studied | Cancer Cell Line(s) | Key Findings | Reference |
| Phenethyl isothiocyanate (PEITC) | U2OS, A549 | Suppressed TPA-induced MMP-9 activity and invasion. | nih.gov |
| Benzyl isothiocyanate (BITC) | U2OS, A549 | Inhibited MMP-9 expression and tumor metastasis in vivo. | nih.gov |
| Sulforaphane (SFN) | U2OS, A549 | Demonstrated anti-metastatic effects by inhibiting MMP-9. | nih.gov |
Modulation of Cellular Signaling Pathways
The diverse biological effects of this compound and related ITCs are rooted in their ability to interact with and modulate a wide array of cellular signaling pathways that are often dysregulated in disease states.
The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. researchgate.net Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. researchgate.netmdpi.com
Isothiocyanates have been shown to negatively regulate this pathway. For example, studies on phenylhexyl isothiocyanate (PHI) demonstrated that it can dephosphorylate key proteins in the PI3K/Akt signaling pathway, including Akt, mTOR, and the ribosomal protein S6 kinase (p70S6K). nih.gov This dephosphorylation leads to the inactivation of the pathway. The inhibitory effect of PHI on this pathway was found to be synergistic when combined with LY294002, a known PI3K inhibitor, resulting in enhanced inhibition of cell viability and induction of apoptosis in HL-60 leukemia cells. nih.gov Similarly, sulforaphane has been noted to downregulate the PI3K/AKT/mTOR signaling pathway. frontiersin.org In prostate cancer cells, benzyl isothiocyanate (BITC) has been observed to trigger autophagy through the inhibition of mTOR signaling. mdpi.com This modulation of the PI3K/AKT/mTOR pathway by ITCs contributes significantly to their anti-proliferative and pro-apoptotic effects.
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. springermedizin.denih.govresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). springermedizin.de Upon exposure to oxidative or electrophilic stimuli, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. springermedizin.demdpi.com This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes. mdpi.com
Isothiocyanates are well-established, potent activators of the Nrf2 pathway. nih.gov For instance, Moringa isothiocyanate (MIC-1) has been shown to activate Nrf2-ARE signaling at levels comparable to sulforaphane. nih.gov This activation leads to an increase in the gene expression of downstream Nrf2 targets such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HO-1), and the glutamate-cysteine ligase catalytic subunit (GCLC). springermedizin.denih.gov The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances, thereby protecting against inflammation and carcinogenesis. springermedizin.denih.gov
| Nrf2 Target Gene | Function | Upregulated by ITCs |
| NQO1 | Detoxification of quinones, reduction of oxidative stress. | Yes mdpi.comnih.gov |
| HO-1 | Heme catabolism, antioxidant, anti-inflammatory. | Yes mdpi.comnih.gov |
| GCLC | Rate-limiting enzyme in glutathione (GSH) synthesis. | Yes springermedizin.denih.gov |
| GST | Glutathione S-transferase, detoxification of xenobiotics. | Yes mdpi.com |
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the immune and inflammatory responses. nih.gov In the context of cancer, constitutive activation of the NF-κB pathway promotes cell survival, proliferation, and inflammation, thereby contributing to tumorigenesis. nih.govmdpi.com
Isothiocyanates have been identified as potent inhibitors of the NF-κB signaling pathway. nih.govresearchgate.net They can suppress NF-κB activation induced by various stimuli, such as bacterial lipopolysaccharide (LPS). nih.gov The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, ITCs block the nuclear translocation of the active p65 subunit of NF-κB. nih.gov Furthermore, ITCs have been shown to suppress the phosphorylation of the upstream IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. nih.gov This inhibition of NF-κB signaling leads to the downregulation of pro-inflammatory mediators and cytokines, such as iNOS, COX-2, IL-1β, IL-6, and TNF-α, contributing to the anti-inflammatory and cancer chemopreventive properties of these compounds. nih.gov
AP-1 Pathway: Activator protein-1 (AP-1) is another transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is typically involved in cell proliferation and survival. The inhibition of AP-1 is one of the mechanisms through which isothiocyanates exert their anti-metastatic effects. As mentioned earlier, ITCs can suppress the translocation of c-Fos, a key component of the AP-1 complex, thereby inhibiting the expression of target genes like MMP-9. nih.gov
Sirtuin Pathways: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, stress responses, and aging. nih.govnih.gov The most studied member, Sirtuin 1 (SIRT1), is a key regulator of energy homeostasis. nih.gov It can deacetylate and thereby modulate the activity of numerous transcription factors and co-regulators, including PGC-1α and FOXO proteins, which are involved in mitochondrial biogenesis and stress resistance. nih.govnih.gov Activation of SIRT1 is generally associated with beneficial metabolic outcomes and cellular protection. nih.govfrontiersin.org While direct studies on this compound's effect on sirtuins are limited, the interplay between pathways modulated by ITCs (like AMPK) and SIRT1 is well-documented. For example, AMPK can activate SIRT1 by increasing cellular NAD+ levels, suggesting a potential indirect influence of ITCs on sirtuin activity. frontiersin.org
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a critical role in post-transcriptional gene regulation. nih.govmdpi.com They typically bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to translational repression and/or mRNA degradation. nih.govroswellpark.org This process, known as miRNA-mediated gene silencing, is fundamental to nearly all biological processes. roswellpark.orgdiscovery.csiro.aumcgill.ca The core of the silencing machinery is the miRNA-induced silencing complex (miRISC), which includes an Argonaute (AGO) protein. roswellpark.org
The influence of specific dietary compounds like this compound on the intricate machinery of miRNA-mediated gene silencing is an emerging area of research. The regulation of gene expression is a complex process, and the ability of small molecules to alter miRNA profiles or the function of the silencing complex could have profound biological consequences. Given that ITCs can modulate major signaling pathways like PI3K/AKT and NF-κB, which are themselves regulated by and can regulate miRNAs, it is plausible that ITCs could indirectly influence miRNA-mediated gene silencing. However, direct evidence detailing the specific mechanisms by which this compound interacts with or modulates the components of the miRNA silencing pathway requires further investigation.
Epigenetic Modifications
Epigenetic modifications are crucial for regulating gene expression without altering the DNA sequence itself. Isothiocyanates have been shown to influence these processes, particularly through the modulation of histone proteins, which are key components of chromatin.
Research has identified certain isothiocyanates as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. mdpi.com Studies involving phenylhexyl isothiocyanate (PHI), a synthetic isothiocyanate, have demonstrated its ability to reduce HDAC activity in leukemia cells. nih.gov This inhibition is a key mechanism by which isothiocyanates can induce changes in chromatin architecture and regulate gene expression, contributing to their anticancer effects. nih.govnih.gov The inhibition of HDACs by isothiocyanates can lead to growth arrest, differentiation, or apoptosis in tumor cells. researchgate.net
A direct consequence of HDAC inhibition is the accumulation of acetylated histones. nih.gov Histone acetylation, mediated by histone acetyltransferases (HATs), neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. youtube.com This results in a more relaxed, open chromatin structure (euchromatin), which allows transcription factors and machinery to access DNA and activate gene expression. youtube.com
In acute leukemia cells, which can exhibit deficient histone acetylation, treatment with phenylhexyl isothiocyanate (PHI) has been shown to up-regulate the acetylation of histones H3 and H4. nih.gov This correction of histone hypoacetylation demonstrates that isothiocyanates can remodel chromatin, making promoter regions of certain genes, such as the cell cycle inhibitor p21, more accessible to the transcriptional machinery. nih.gov
| Epigenetic Target | Isothiocyanate Studied | Observed Effect in Cancer Cells | Reference |
| Histone Deacetylases (HDACs) | Phenylhexyl isothiocyanate (PHI) | Reduced HDAC activity and expression. | nih.gov |
| Histone Acetylation | Phenylhexyl isothiocyanate (PHI) | Increased global acetylation of histones H3 and H4. | nih.govnih.gov |
Targeting Protein Homeostasis
Protein homeostasis, or proteostasis, involves a complex network of pathways that control the synthesis, folding, trafficking, and degradation of proteins. Isothiocyanates can disrupt the proteostasis of cancer cells by targeting key enzymes involved in the ubiquitin-proteasome system.
Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation and regulating their stability and function. Several DUBs are overexpressed in cancers and are associated with tumorigenesis. Research has revealed that isothiocyanates, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), can effectively inhibit DUBs at physiologically relevant concentrations. nih.gov
Two specific DUBs targeted by these isothiocyanates are USP9x (Ubiquitin Specific Peptidase 9, X-linked) and UCH37 (Ubiquitin C-terminal Hydrolase 37), also known as UCHL5. nih.govebi.ac.uk Both USP9x and UCH37 are associated with the 26S proteasome and play roles in preventing the degradation of certain proteins. nih.govharvard.edu The inhibition of these DUBs by isothiocyanates represents a critical mechanism underlying their anticancer activity. nih.gov
The inhibition of specific DUBs by isothiocyanates has direct consequences on the stability of key cancer-related proteins.
Mcl-1 Degradation: The DUB USP9x is known to stabilize the anti-apoptotic protein Mcl-1 (Myeloid cell leukemia 1) by removing ubiquitin chains and protecting it from degradation. nih.gov Mcl-1 is a critical pro-survival factor in many cancers. semanticscholar.org By inhibiting USP9x, isothiocyanates such as BITC and PEITC lead to an increase in Mcl-1 ubiquitination, which flags the protein for destruction by the proteasome, thereby decreasing its cellular levels and promoting apoptosis. nih.gov
Bcr-Abl Degradation: The oncogenic fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML). nih.gov Isothiocyanates have been shown to increase the ubiquitination of Bcr-Abl, leading to its degradation. nih.gov This effect is consistent with the inhibition of USP9x, suggesting that Bcr-Abl is also a substrate of this DUB. nih.gov The degradation of this key oncogenic driver contributes significantly to the antileukemic effects of isothiocyanates. nih.gov
The molecular mechanism by which isothiocyanates inhibit enzymes like DUBs involves the covalent modification of specific amino acid residues. The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles on proteins. nih.gov
The primary targets for this reaction are the thiol groups (-SH) of cysteine residues. nih.govnih.gov The reaction forms a dithiocarbamate (B8719985) linkage, which can alter the protein's structure and inhibit its function. nih.gov
Additionally, isothiocyanates can react with the primary amine groups (-NH2) of lysine residues to form a stable thiourea (B124793) linkage. nih.govnih.gov While the reaction with thiols is often predominant, the resulting dithiocarbamate adduct can be reversible. This allows for a potential transformation where the isothiocyanate is liberated from a cysteine residue and subsequently forms a more stable, irreversible bond with a nearby lysine residue. nih.gov This covalent modification of critical cysteine or lysine residues within the catalytic sites or regulatory domains of enzymes like USP9x and UCH37 is responsible for their inhibition.
| Protein Homeostasis Target | Isothiocyanates Studied | Mechanism of Action & Downstream Effect | Reference |
| USP9x (DUB) | Benzyl ITC (BITC), Phenethyl ITC (PEITC) | Covalent modification and inhibition. | nih.gov |
| UCH37 (DUB) | Benzyl ITC (BITC), Phenethyl ITC (PEITC) | Covalent modification and inhibition. | nih.gov |
| Mcl-1 (Anti-apoptotic) | Benzyl ITC (BITC), Phenethyl ITC (PEITC) | Inhibition of its deubiquitinase (USP9x) leads to increased ubiquitination and proteasomal degradation. | nih.gov |
| Bcr-Abl (Oncogenic) | Benzyl ITC (BITC), Phenethyl ITC (PEITC) | Inhibition of its deubiquitinase (USP9x) leads to increased ubiquitination and proteasomal degradation. | nih.gov |
Oxidative Stress Induction
Isothiocyanates (ITCs) are recognized for their capacity to induce cellular oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. This disruption of the normal redox state can trigger a cascade of cellular events.
The primary mechanism by which this compound and other ITCs induce oxidative stress involves the depletion of intracellular glutathione (GSH) and the subsequent accumulation of Reactive Oxygen Species (ROS). nih.gov The isothiocyanate functional group (–N=C=S) is highly electrophilic, making it reactive toward nucleophilic molecules within the cell.
Glutathione, a tripeptide, is the most abundant non-protein thiol in cells and a critical component of the cellular antioxidant defense system. nih.govmdpi.com It directly scavenges free radicals and acts as a cofactor for detoxifying enzymes like glutathione S-transferases. nih.gov The electrophilic carbon of the isothiocyanate group readily reacts with the nucleophilic thiol group of GSH, forming a dithiocarbamate conjugate. nih.govmdpi.com This conjugation process effectively sequesters and consumes the cellular pool of reduced GSH. nih.govmdpi.com
The depletion of GSH disrupts the cellular redox balance, impairing the cell's ability to neutralize ROS that are continuously generated during normal metabolic processes. nih.gov This leads to an accumulation of ROS, such as peroxides (e.g., hydrogen peroxide, H₂O₂) and free radicals. nih.govnih.govembopress.org Elevated ROS levels can cause significant damage to cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately leading to apoptosis or cell death. mdpi.comfrontiersin.org This induction of oxidative stress is considered a major mechanism behind the biological activities of isothiocyanates. nih.gov
| Marker | Effect of ITC Exposure | Underlying Mechanism | Reference |
|---|---|---|---|
| Glutathione (GSH) | Depletion/Decrease | Conjugation of the electrophilic ITC group with the thiol group of GSH. | nih.govmdpi.com |
| Reactive Oxygen Species (ROS) | Accumulation/Increase | Impaired detoxification capacity due to GSH depletion. | nih.govnih.gov |
| Protein Oxidation | Increase | Damage to proteins by accumulated ROS. | mdpi.com |
| Lipid Peroxidation | Increase | Damage to cellular membranes by accumulated ROS. | mdpi.com |
Antimicrobial Mechanisms
This compound is part of the broader isothiocyanate family, which exhibits significant antimicrobial properties against a wide array of microorganisms. researchgate.netnih.govnih.gov These natural compounds are recognized for their potential as antimicrobial agents against pathogens relevant to human health and agriculture. nih.govnih.gov
The antimicrobial activity of isothiocyanates is broad-spectrum, encompassing fungi, nematodes, and bacteria.
Antifungal Effects : Isothiocyanates have demonstrated potent antifungal activity against various fungal species, including significant plant pathogens and human pathogens such as Candida albicans. nih.govnih.govmdpi.com Their fungicidal action involves damaging fungal cell membranes and mitochondria, inhibiting adhesion, and disrupting biofilm formation. frontiersin.org Studies have shown that ITCs can inhibit spore germination and mycelial growth in a dose-dependent manner. mdpi.com
Nematicidal Effects : ITCs are effective nematicides, showing toxicity against plant-parasitic nematodes like those from the genus Meloidogyne (root-knot nematodes). researchgate.netnih.gov The exposure of nematodes to ITCs can lead to a loss of motility, irreversible paralysis, and reduced viability. researchgate.netnih.gov The mechanism is believed to involve the irreversible alkylation of essential proteins within the nematode. researchgate.net
Bactericidal/Bacteriostatic Effects : Isothiocyanates possess strong antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org Notably, they have shown efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Depending on the concentration and bacterial species, the effect can be bactericidal (killing the bacteria) or bacteriostatic (inhibiting their growth). frontiersin.org
| Activity Type | Target Organisms | Observed Effects | Reference |
|---|---|---|---|
| Antifungal | Aspergillus niger, Penicillium cyclopium, Candida albicans, Alternaria alternata | Inhibition of mycelial growth and spore germination; biofilm disruption. | nih.govfrontiersin.orgmdpi.com |
| Nematicidal | Meloidogyne javanica, Meloidogyne incognita, Meloidogyne hapla | Paralysis, inhibition of hatch, loss of motility, and mortality. | researchgate.netnih.govnih.gov |
| Bactericidal/Bacteriostatic | Escherichia coli, Staphylococcus aureus (including MRSA), Campylobacter jejuni | Inhibition of growth, cell death, disruption of membrane integrity. | nih.govfrontiersin.orgresearchgate.net |
The biocidal activity of this compound stems from its ability to interfere with fundamental microbial structures and processes.
A key mechanism of antimicrobial action for isothiocyanates is the disruption of the microbial cell membrane. nih.gov Treatment with ITCs can lead to a loss of membrane integrity and potential. nih.gov This damage increases the permeability of the cell membrane, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, which ultimately leads to cell death. nih.govnih.gov Electron microscopy studies on bacteria exposed to certain ITCs have revealed visible structural disorganization, the appearance of wavy membranes, and eventual cell wall disruption. nih.gov This mode of action is effective against both bacteria and fungi. frontiersin.orgresearchgate.net
The potent electrophilic nature of the isothiocyanate group enables it to react with and deactivate essential microbial enzymes. frontiersin.org It readily forms covalent bonds with nucleophilic groups found in proteins, particularly the sulfhydryl (-SH) groups of cysteine residues. frontiersin.org This reaction, an irreversible alkylation, alters the structure and function of the enzymes. researchgate.net By inactivating enzymes crucial for metabolic pathways, cellular respiration, or other vital cellular processes, ITCs effectively disrupt the microbe's ability to function and survive. researchgate.netfrontiersin.org
Mechanisms of Action against Microbial Pathogens
Induction of Heat-Shock Proteins in Microorganisms
Heat shock proteins (HSPs) are a group of proteins that are induced by stressful conditions, such as elevated temperatures. In microorganisms, these proteins act as molecular chaperones, assisting in the proper folding of other proteins and preventing the formation of non-functional aggregates. The induction of HSPs is a key survival mechanism for bacteria under stress. While the broader class of isothiocyanates has been studied for their impact on cellular stress responses, specific research directly demonstrating the induction of heat-shock proteins in microorganisms by this compound is not extensively documented in the current scientific literature. However, the interaction of other isothiocyanates, such as phenethyl isothiocyanate (PEITC), with heat shock proteins has been noted in other contexts, such as in human breast cancer cells where PEITC was found to inhibit the expression of HSPs. nih.gov Further research is required to elucidate the specific effects of this compound on the heat shock response in bacteria.
Inhibition of Quorum Sensing and Virulence Factors
Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. This system regulates a variety of processes, including the expression of virulence factors, which are molecules that enable bacteria to cause disease. The inhibition of quorum sensing is therefore a promising strategy for controlling bacterial infections.
Isothiocyanates have been investigated for their potential to interfere with quorum sensing. One approach involves the design of electrophilic probes containing an isothiocyanate group that can covalently bind to key residues in quorum sensing receptors. For instance, such probes have been designed to target the cysteine 79 residue of the LasR receptor in Pseudomonas aeruginosa, a key regulator of its quorum sensing system. psu.edu While this demonstrates the potential for isothiocyanates to act as quorum sensing inhibitors, specific studies detailing the activity of this compound in inhibiting virulence factors in bacteria like P. aeruginosa are still emerging.
Anti-biofilm Activity
A biofilm is a community of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adheres to a surface. Biofilms provide bacteria with protection from antibiotics and the host immune system, making them a significant challenge in clinical settings.
Various natural compounds have been explored for their ability to inhibit biofilm formation. While specific data on this compound's anti-biofilm activity is limited, other isothiocyanates have shown promise. For example, phenethyl isothiocyanate (PEITC) has been shown to inhibit the adhesion and biofilm formation of Staphylococcus aureus. nih.gov The mechanism of action for PEITC involves disrupting cell membrane integrity and downregulating genes related to adhesion and biofilm formation. nih.gov
| Compound | Organism | Effect | Reference |
| Phenethyl isothiocyanate | Staphylococcus aureus | Inhibition of adhesion and biofilm formation | nih.gov |
Research against Drug-Resistant Microbial Strains
The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. This has spurred the search for new antimicrobial agents with novel mechanisms of action.
Research has shown that certain isothiocyanates possess activity against drug-resistant strains. For instance, benzyl-isothiocyanate (BITC) and 2-phenylethyl-isothiocyanate (PEITC) have demonstrated effectiveness against MRSA isolates from diabetic foot ulcers. nih.gov In one study, BITC was found to be the most effective, with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL and exhibiting a bactericidal effect against the majority of the tested MRSA isolates. nih.govresearchgate.net
Furthermore, compounds containing a propargyl group have been developed as potent inhibitors of dihydrofolate reductase in MRSA and Streptococcus pyogenes. plos.org These propargyl-linked antifolates displayed significant antibacterial activity with MIC values below 0.1 µg/mL against both methicillin-resistant and vancomycin-resistant strains of S. aureus. plos.org While these compounds are not this compound itself, this research highlights the potential of the propargyl moiety in the development of new antibacterial agents.
| Isothiocyanate | Organism | MIC Range (µg/mL) | Antibacterial Effect | Reference |
| Benzyl-isothiocyanate (BITC) | MRSA | 2.9 - 110 | Mainly bactericidal | nih.govresearchgate.net |
| 2-Phenylethyl-isothiocyanate (PEITC) | MRSA | Not specified | Mainly bacteriostatic | nih.gov |
| Allyl-isothiocyanate (AITC) | MRSA | Higher MICs (less active) | Mainly bacteriostatic | nih.gov |
Anti-inflammatory and Antioxidant Mechanisms
In addition to its antimicrobial properties, the broader class of isothiocyanates is known for its anti-inflammatory and antioxidant effects. These properties are attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.
Reduction of Oxidative Stress via Nrf2 Activation
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. nih.gov Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification enzymes.
Isothiocyanates are well-established activators of the Nrf2 signaling pathway. mdpi.com For example, moringa isothiocyanate-1 has been shown to induce the Nrf2 pathway, leading to an antioxidant response. nih.gov Similarly, phenethyl isothiocyanate has been reported to have antioxidant properties through its ability to activate the Nrf2/Keap1 signaling pathway. bohrium.com While direct evidence for this compound is still under investigation, its structural similarity to other Nrf2-activating isothiocyanates suggests it may share this mechanism.
Suppression of Pro-inflammatory Cytokines and Mediators
Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in the inflammatory process.
Several isothiocyanates have been shown to suppress the production of pro-inflammatory cytokines. For instance, 6-(Methylsulfinyl) hexyl isothiocyanate (6-MSITC) has been found to inhibit the production of IL-6 and CXCL10 in TNF-α-stimulated human oral epithelial cells. nih.gov The anti-inflammatory effects of some isothiocyanates are mediated through the inhibition of signaling pathways such as NF-κB and STAT3. nih.gov Studies on phenethyl isothiocyanate (PEITC) have also demonstrated its ability to decrease the levels of TNF-α and IL-6 in lipopolysaccharide-induced macrophages, an effect that is dependent on the Nrf2 pathway. bohrium.com
| Isothiocyanate | Cell/Model System | Inhibited Cytokines/Mediators | Reference |
| 6-(Methylsulfinyl) hexyl isothiocyanate (6-MSITC) | TNF-α-stimulated human oral epithelial cells | IL-6, CXCL10 | nih.gov |
| Phenethyl isothiocyanate (PEITC) | LPS-induced peritoneal macrophages | TNF-α, IL-6 | bohrium.com |
Modulation of Advanced Glycation End Product (AGE) Biogenesis and Receptor for AGE (RAGE) Activation
Advanced Glycation End Products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. mdpi.comnih.gov This process, known as the Maillard reaction, leads to the formation of adducts that accumulate in tissues over time, contributing to cellular dysfunction and the pathology of various chronic diseases. nih.gov The accumulation of AGEs can induce structural and functional modifications of proteins, leading to conditions such as arterial stiffening and endothelial dysfunction. mdpi.com
The primary receptor for AGEs is the Receptor for Advanced Glycation End Products (RAGE), a transmembrane protein belonging to the immunoglobulin superfamily. mdpi.comnih.gov The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, activating pathways such as NF-κB (nuclear factor kappa-B) and mitogen-activated protein kinases (MAPKs). mdpi.comnih.govresearchgate.net This activation leads to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, creating a positive feedback loop that perpetuates oxidative stress and chronic inflammation. mdpi.comfrontiersin.org This AGE-RAGE signaling axis is implicated in the onset and progression of numerous health conditions, including diabetes, neurodegenerative disorders, and cardiovascular disease. nih.govfrontiersin.org
Isothiocyanates as a chemical class have been investigated for their potential to mitigate the harmful effects of the AGE-RAGE axis. mdpi.comnih.govnih.gov Research suggests that certain ITCs may inhibit the bioavailability of AGEs and reduce RAGE-mediated pro-oxidant and pro-inflammatory responses. mdpi.comnih.gov By upregulating antioxidant pathways, ITCs may help negate the inflammatory cycle initiated by AGE-RAGE interaction. mdpi.com Although the antioxidant and anti-inflammatory activities of ITCs are well-documented and suggest a potential mechanism for interfering with AGE-RAGE signaling, specific studies detailing the direct effects of this compound on AGE biogenesis or RAGE activation are not extensively available.
Other Pharmacological and Biological Investigations
Isothiocyanates are recognized for their neuroprotective properties, which are largely attributed to their antioxidant and anti-inflammatory activities. nih.govresearchgate.net As liposoluble molecules, many ITCs have the ability to cross the blood-brain barrier, allowing them to exert effects within the central nervous system. researchgate.net A primary mechanism underlying their neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant enzymes. researchgate.net
Studies on various ITCs, such as sulforaphane and phenethyl isothiocyanate, have demonstrated their ability to counteract oxidative stress, neuroinflammation, and apoptotic mechanisms in models of neurodegenerative diseases. nih.govnih.gov For instance, ITCs have been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in the pathogenesis of several neurological conditions, through the modulation of signaling pathways like the extracellular-regulated protein kinase (ERK). nih.gov While the neuroprotective potential of the isothiocyanate class is well-established, specific research focusing on the neuroprotective effects of this compound itself remains limited.
The potential cardioprotective effects of compounds containing a propargyl group have been explored. Research on S-propargyl-cysteine (SPRC), a structural analog of a garlic-derived compound, has demonstrated protective effects in models of acute myocardial infarction. nih.gov In a study using both in vivo rat models of heart attack and in vitro hypoxic cardiomyocyte models, SPRC was found to confer cardioprotection. nih.gov
The underlying mechanism appears to involve the modulation of endogenous hydrogen sulfide (B99878) (H₂S) production. nih.gov H₂S is a gaseous signaling molecule with known cardioprotective roles. The study found that SPRC's protective effects were linked to the activity of the enzyme cystathionine-gamma-lyase (CSE), a key enzyme in the endogenous production of H₂S. nih.gov These findings suggest that the propargyl moiety may contribute to cardioprotective mechanisms through the H₂S pathway. However, direct studies on the cardioprotective effects of this compound are needed to confirm this potential.
| Compound | Model System | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| S-propargyl-cysteine (SPRC) | Rat model of myocardial infarction; Hypoxic neonatal cardiomyocytes | Cardioprotection against ischemia/hypoxia injury | Contribution of the hydrogen sulfide (H₂S)-mediated pathway via cystathionine-gamma-lyase (CSE) nih.gov |
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine amidase responsible for the hydrolysis of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.gov A primary substrate for NAAA is palmitoylethanolamide (B50096) (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties. universityofcalifornia.edunih.gov By breaking down PEA, NAAA terminates its signaling actions. Therefore, inhibiting NAAA can increase the endogenous levels of PEA, representing a promising therapeutic strategy for managing pain and inflammation. nih.govuniversityofcalifornia.edu
The isothiocyanate functional group has been identified as a pharmacophore for developing potent and selective inhibitors of NAAA. researchgate.net Structure-activity relationship studies have shown that compounds featuring an isothiocyanate moiety can inhibit human NAAA activity, often with high selectivity over other related enzymes like fatty acid amide hydrolase (FAAH). researchgate.net This makes the isothiocyanate scaffold a promising starting point for the design of novel NAAA inhibitors. researchgate.net While this research provides a strong rationale for the potential of this compound to act as a NAAA inhibitor, specific investigations into its inhibitory activity against this enzyme have not been widely reported.
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with Leishmania amazonensis being a causative agent of cutaneous leishmaniasis. nih.govnih.gov The search for new, effective, and less toxic treatments is a priority, and natural products and their synthetic derivatives are a key area of research. nih.gov
Isothiocyanates have emerged as a valuable chemical scaffold in the development of new antiparasitic agents. nih.gov Studies have demonstrated that derivatives synthesized from isothiocyanates exhibit significant activity against various protozoa. For example, novel thiourea derivatives, which can be synthesized from isothiocyanates, have been evaluated in vitro against both promastigote and amastigote forms of L. amazonensis and have shown promising results. nih.gov Other synthetic isothiocyanate analogues have displayed potent activity against Leishmania donovani, the agent of visceral leishmaniasis, with IC₅₀ values in the sub-micromolar range. nih.gov This body of research indicates that the isothiocyanate functional group is a key component for anti-leishmanial activity, suggesting that this compound could serve as a precursor or a candidate for evaluation as an antiparasitic agent.
| Compound Class | Target Protozoa | Key Findings |
|---|---|---|
| N,N′-disubstituted thioureas (from ITCs) | Leishmania amazonensis | Demonstrated significant in vitro activity against promastigote and amastigote forms. nih.gov |
| Novel synthetic isothiocyanate derivatives | Leishmania donovani | Displayed promising antiparasitic activity with IC₅₀ values as low as 0.4 µM. nih.gov |
Structure Activity Relationship Sar Studies and Molecular Modeling
Elucidation of Structure-Activity Relationships for Diverse Biological Activities
The biological activity of isothiocyanates (ITCs) is profoundly influenced by the nature of the substituent group attached to the core -N=C=S functional group. SAR studies on a wide range of ITCs reveal that modifications to this side chain can dramatically alter potency, selectivity, and the spectrum of biological effects, which include anticancer, anti-inflammatory, and antimicrobial activities.
For arylalkyl isothiocyanates, the length of the alkyl chain is a critical determinant of activity. For instance, in the context of inhibiting certain metabolic pathways related to carcinogenesis, 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) have demonstrated greater inhibitory effects than benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) nih.gov. This suggests that an optimal chain length enhances the interaction with the biological target. Generally, PEITC is more potent than BITC, but less so than PBITC and PHITC nih.gov.
Propargyl isothiocyanate's side chain is distinct from these examples, featuring a short, rigid three-carbon unit with a terminal triple bond. This structure imparts specific steric and electronic properties. While direct and extensive SAR studies on a library of this compound derivatives are not widely published, the principles from broader ITC research can be extrapolated. The electrophilicity of the isothiocyanate carbon is key to its mechanism, but the propargyl group's size, shape, and hydrophobicity dictate how effectively the molecule can access and bind to its target sites. The presence of the alkyne group also offers a potential site for specific metabolic reactions or unique non-covalent interactions within a protein binding pocket.
| Isothiocyanate Compound | Structural Feature of Side Chain | Observed Impact on Activity | Reference |
|---|---|---|---|
| Benzyl isothiocyanate (BITC) | Aromatic ring directly attached to methyl group | Baseline anticancer and enzyme-inhibiting activity. nih.gov | nih.gov |
| Phenethyl isothiocyanate (PEITC) | Aromatic ring with a two-carbon chain | Generally more potent than BITC in inhibiting carcinogen metabolism. nih.gov | nih.gov |
| 4-Phenylbutyl isothiocyanate (PBITC) | Aromatic ring with a four-carbon chain | Exhibits greater inhibition of specific metabolic pathways compared to PEITC. nih.gov | nih.gov |
| Sulforaphane (B1684495) | Four-carbon chain with a sulfinyl group | Potent inducer of phase II detoxification enzymes and effectively releases H₂S at a slow rate. nih.gov | nih.gov |
| This compound | Three-carbon chain with a terminal alkyne (triple bond) | The rigid, electron-rich alkyne group is expected to confer unique binding properties and reactivity. | N/A |
Identification of Critical Structural Motifs for Bioactivity
The bioactivity of this compound is dictated by two principal structural motifs:
The Isothiocyanate Group (-N=C=S): This is the primary pharmacophore responsible for the characteristic reactivity of the compound class. The central carbon atom of the -NCS group is highly electrophilic. This allows it to readily undergo nucleophilic attack by thiol groups, particularly the cysteine residues found in numerous proteins and peptides, such as glutathione (B108866). This covalent modification of key proteins is a principal mechanism by which ITCs exert their biological effects, leading to enzyme inhibition, disruption of cellular signaling, and induction of apoptosis. The chemical structure of the isothiocyanate moiety is a strong determinant of its biological potential, though its presence alone does not guarantee high activity mdpi.com.
Together, the propargyl group acts as the delivery and positioning framework, guiding the reactive isothiocyanate "warhead" to its biological targets. The specific combination of these two motifs defines the unique bioactivity profile of this compound compared to other members of the ITC family.
Computational Approaches in SAR Analysis
In silico methods are indispensable tools for dissecting the interactions of small molecules like this compound at an atomic level. These computational techniques allow for the prediction and analysis of how the compound binds to potential protein targets, providing insights that are complementary to experimental data.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein mdpi.com. This simulation helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. For isothiocyanate derivatives, docking studies have been successfully used to understand their interaction with enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation nih.govnih.gov. In such studies, a derivative of ITC was shown to fit within the COX-2 active site, forming crucial interactions with key amino acid residues like Tyr385, Trp387, Phe518, Val523, and Ser530 nih.govnih.gov. These interactions typically involve hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted binding pose over time escholarship.orgmdpi.com. MD simulations model the movement of every atom in the ligand-protein system, providing a dynamic view of the interaction nih.gov. For ITC-protein complexes, MD simulations can confirm whether the key interactions identified in docking are maintained, revealing the flexibility of the complex and the stability of the ligand in the binding pocket nih.govnih.gov. This combined approach of docking and MD simulation provides a detailed hypothesis of the molecular mechanism of action nih.govfrontiersin.org.
| Computational Method | Parameter | Finding/Observation | Reference |
|---|---|---|---|
| Molecular Docking | Binding Pose | Ligand occupies the active site of the enzyme. | nih.govnih.gov |
| Molecular Docking | Key Interacting Residues | Hydrogen bonds and hydrophobic interactions with Tyr385, Phe518, Val523, Ser530. nih.govnih.gov | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Complex Stability (RMSD) | The ligand-protein complex remains stable throughout the simulation period. | nih.govnih.gov |
| Binding Free Energy Calculation (MM/GBSA) | Binding Affinity | Favorable negative binding free energy, indicating a strong and spontaneous interaction. | nih.gov |
Beyond studying the interaction with a known target, computational methods can be used for "target fishing"—predicting potential new biological targets for a given ligand. These in silico approaches are broadly categorized as ligand-based or receptor-based.
Ligand-based methods rely on the principle of similarity, where a compound like this compound is compared to large databases of molecules with known biological activities. If the compound shares significant structural or physicochemical similarities with known inhibitors of a particular enzyme, that enzyme becomes a predicted target.
Receptor-based approaches, including inverse molecular docking, involve screening the ligand against a library of 3D protein structures. The proteins to which the ligand docks with the highest predicted affinity are identified as potential targets. Furthermore, integrated platforms like MetaCore/MetaDrug can be used to predict the therapeutic activity profile of a compound based on its structure, providing scores for potential efficacy in areas such as cancer or inflammation nih.gov. For new ITC derivatives, such platforms have predicted significant potential for anti-inflammatory activity, which was later confirmed by in vitro assays nih.gov. These predictive models are crucial for hypothesis generation, guiding experimental validation, and uncovering novel mechanisms of action for bioactive compounds like this compound.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization in Synthesis and Bioactivity Studies
The definitive identification and purity assessment of propargyl isothiocyanate are accomplished using a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's structure, functional groups, and purity, which is fundamental for any subsequent bioactivity study.
Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within this compound. The most prominent absorption band is associated with the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group, which typically appears as a strong and sharp peak in the 2200–2000 cm⁻¹ region semanticscholar.org. Other expected peaks would include the stretching vibration of the terminal alkyne (≡C–H) at approximately 3300 cm⁻¹ and the carbon-carbon triple bond (C≡C) stretch between 2260–2100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide precise information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons (–CH₂–) adjacent to the NCS group and the terminal acetylenic proton (≡C–H). In ¹³C NMR, signals corresponding to the methylene carbon, the two alkyne carbons, and the isothiocyanate carbon would be expected. Notably, the ¹³C NMR signal for the isothiocyanate carbon in many ITCs can be unusually broad and difficult to detect, a phenomenon described as "near-silence" due to the structural flexibility around the NCS group rsc.org. In the related allyl isothiocyanate, this peak has been identified at approximately 133.3 ppm rsc.org.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₄H₃NS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 97.14 mdpi.commdpi.comnih.gov. Fragmentation analysis can help confirm the structure through the identification of characteristic daughter ions resulting from the cleavage of the propargyl or isothiocyanate moieties.
| Technique | Functional Group / Atom | Expected Observation / Chemical Shift (ppm) | Reference / Note |
|---|---|---|---|
| IR Spectroscopy | –N=C=S stretch | ~2200–2000 cm⁻¹ (strong, sharp) | Characteristic for isothiocyanates semanticscholar.org |
| IR Spectroscopy | ≡C–H stretch | ~3300 cm⁻¹ | Characteristic for terminal alkynes |
| ¹³C NMR | –N=C=S | ~130 ppm (often broad) | Based on data for allyl isothiocyanate rsc.org |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 97.14 | Corresponds to the molecular weight of C₄H₃NS mdpi.commdpi.comnih.gov |
Chromatography
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and quantifying it in various matrices. Reversed-phase HPLC on a C18 column is commonly used for the analysis of ITCs nih.gov. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector, as the isothiocyanate group has UV absorbance. For some ITCs, challenges such as precipitation in the chromatographic system have been noted, which can be mitigated by heating the column during the analysis nih.gov.
Gas Chromatography (GC): GC, frequently coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile compounds like this compound. This technique separates compounds based on their boiling points and interactions with the stationary phase. The subsequent MS analysis provides mass spectra for definitive identification and confirmation of the separated components documentsdelivered.com.
Cellular and Molecular Research Models
To understand the biological activities and mechanisms of action of a compound, researchers employ various model systems that replicate aspects of human physiology and disease. These range from simplified in vitro cell cultures to more complex in vivo preclinical animal models. While direct studies on this compound are not extensively documented in the available literature, the methodologies used for other well-researched ITCs, such as sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), establish a clear framework for its future investigation.
In vitro cell culture models are indispensable for initial screening and detailed mechanistic studies, allowing researchers to investigate the direct effects of a compound on specific cell types in a controlled environment. A wide array of human cell lines, representing different cancers and normal tissues, are used to study the anticancer and anti-inflammatory effects of ITCs.
Common applications of these models in ITC research include:
Antiproliferative and Cytotoxicity Assays: The ability of ITCs to inhibit cancer cell growth is a primary focus. Assays like the MTT assay are used to determine the concentration-dependent inhibitory effects on various cancer cell lines, including those derived from cervical (HeLa), melanoma (Fem-x), and colon (LS 174) cancers nih.gov.
Apoptosis Induction: A key mechanism of anticancer agents is the induction of programmed cell death (apoptosis). This is investigated by observing nuclear condensation and fragmentation using staining dyes (e.g., DAPI), and by quantifying apoptotic cells using techniques like Annexin V/propidium iodide staining followed by flow cytometry mdpi.comfrontiersin.org. Mechanistic studies further probe the activation of key proteins in the apoptotic cascade, such as caspases, and the modulation of Bcl-2 family proteins mdpi.comnih.gov.
Cell Cycle Analysis: ITCs are known to cause cell cycle arrest, preventing cancer cells from progressing through division. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), with many ITCs inducing an arrest at the G2/M phase mdpi.com.
Anti-inflammatory Activity: To study anti-inflammatory effects, cell models like macrophage cell lines (e.g., RAW 264.7) are stimulated with inflammatory agents such as lipopolysaccharide (LPS) nih.govfrontiersin.org. The efficacy of ITCs is then measured by their ability to reduce the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), often by inhibiting signaling pathways like NF-κB nih.govnih.gov.
| Cell Line | Cell Type / Origin | Mechanism Investigated (with representative ITCs) | Key Findings for Representative ITCs |
|---|---|---|---|
| HeLa, CaSki | Cervical Cancer | Apoptosis, Cell Proliferation (PEITC) | PEITC induces nuclear fragmentation and caspase-3 activation frontiersin.org |
| PC-3 | Prostate Cancer | Apoptosis, Autophagy (SFN, PEITC) | ITCs induce apoptosis and autophagy nih.gov |
| SKM-1 | Acute Myeloid Leukemia | Apoptosis, Autophagy, Cell Cycle Arrest (SFN, BITC) | BITC is a potent inducer of apoptosis; SFN also effective mdpi.com |
| RAW 264.7 | Murine Macrophage | Anti-inflammatory response (PEITC and analogs) | ITCs suppress LPS-induced production of NO, PGE₂, and pro-inflammatory cytokines nih.gov |
Preclinical animal models, predominantly rodents, are essential for evaluating the efficacy, bioavailability, and systemic effects of a compound in a living organism before any consideration for human trials. These models are used to study both cancer chemoprevention/treatment and inflammatory diseases.
Examples of animal models used in the study of ITCs include:
Chemically-Induced Carcinogenesis Models: In these models, tumors are induced by exposing animals to known carcinogens. For instance, the efficacy of PEITC in preventing gastric cancer has been studied in a mouse model where tumors are induced by N-methyl-N-nitrosourea (MNU) mdpi.com. Such models are critical for evaluating the chemopreventive potential of a compound when administered before, during, or after carcinogen exposure.
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop specific types of cancer spontaneously. The INS-GAS transgenic mouse model, which overexpresses gastrin and develops gastric cancer, has been used to assess the therapeutic effects of PEITC on established tumors mdpi.com.
Xenograft Models: Human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the efficacy of therapeutic agents against human-derived tumors in vivo.
Inflammation Models: To assess anti-inflammatory activity, various models are used. The TPA-induced ear edema model in mice, for example, is a standard method to screen for topical anti-inflammatory effects chemscene.com. Other models involve inducing systemic inflammation or specific inflammatory diseases to test the therapeutic potential of compounds like sulforaphane nih.gov.
| Animal Model | Disease / Condition | Compound Studied | Key Findings |
|---|---|---|---|
| MNU-induced mice | Gastric Cancer | Phenethyl isothiocyanate (PEITC) | Dietary PEITC reduced tumor size when given simultaneously with the carcinogen mdpi.com |
| INS-GAS mice | Spontaneous Gastric Cancer | Phenethyl isothiocyanate (PEITC) | PEITC did not reduce tumor size when administered after tumor initiation in this model mdpi.com |
| Rat models | Various inflammatory conditions | Sulforaphane (SFN) | SFN inhibits inflammatory mediators like COX-2 and TNF-α in multiple models nih.gov |
| CD1 mice | TPA-induced ear edema | General anti-inflammatory screening | Standard model to assess topical anti-inflammatory activity chemscene.com |
Omics Technologies in Mechanistic Research
Omics technologies allow for the large-scale study of biological molecules, providing a global view of the changes induced by a compound. Transcriptomics and metabolomics are particularly powerful for generating hypotheses about a compound's mechanism of action and for identifying novel biomarkers.
Transcriptomics involves the analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism at a specific time. Techniques like DNA microarrays and RNA sequencing (RNA-seq) are used to determine how treatment with a compound alters the expression levels of thousands of genes simultaneously. This approach can reveal the molecular pathways modulated by the compound.
In the context of ITC research, transcriptomic analyses have revealed that:
PEITC alters the expression of numerous genes in human breast cancer cells (MCF-7), including the upregulation of tumor suppressor genes (p53, BRCA2) and genes involved in cell cycle control (p57Kip2) frontiersin.org.
In a prostate cancer xenograft animal model, dietary PEITC was shown via RNA-seq to modulate cellular pathways related to inflammation and the formation of the extracellular matrix documentsdelivered.com.
Sulforaphane treatment in rats led to significant changes in the gene expression profiles in the liver. Notably, it robustly induced genes involved in cellular defense and detoxification, such as metallothioneins and glutathione (B108866) S-transferases .
These studies demonstrate the power of transcriptomics to provide an unbiased, genome-wide view of the cellular response to ITCs, identifying key signaling networks and molecular targets that underpin their bioactivity.
Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. By providing a "snapshot" of the metabolic state of a cell or organism, metabolomic profiling can reveal how a compound perturbs biochemical pathways pensoft.net. Analytical platforms like LC-MS and GC-MS are central to untargeted metabolomics, allowing for the detection of hundreds to thousands of metabolites simultaneously.
While specific metabolomic studies on this compound have not been reported, this methodology is used to investigate the effects of other bioactive compounds. For example, studies on other ITCs have revealed alterations in cellular metabolism. A study on 4-(methylthio)butyl isothiocyanate (erucin) in rats showed changes in the levels of amino acids involved in cellular metabolic pathways in the liver, suggesting an impact on protein metabolism and cellular stress responses. The application of metabolomic profiling to this compound could provide valuable insights into its specific impact on cellular energy metabolism, oxidative stress pathways, and other biochemical processes, potentially identifying novel mechanisms of action and biomarkers of exposure or effect.
Challenges and Future Directions in Propargyl Isothiocyanate Research
Addressing Inconsistencies and Variability in Biological Findings
A significant challenge in the broader field of isothiocyanate research is the variability observed in biological outcomes across different studies. Findings can differ based on the specific ITC, the experimental model (e.g., cell lines vs. animal models), and the concentrations used. For many ITCs, a biphasic dose-response, or hormetic effect, has been observed, where low doses may stimulate cell growth while higher doses are inhibitory. These discrepancies highlight a critical gap in the understanding of propargyl isothiocyanate, as there is a notable lack of dedicated studies to characterize its dose-response profile across various cancer types. The potential for inconsistent findings is high, and future research must focus on systematic evaluations to determine its efficacy and the contextual factors that influence its biological activity. Establishing a clear understanding of these variables is a foundational step toward any potential clinical application.
Development of Standardized Methodologies for Comparative Biological Evaluations
The lack of standardized methodologies for assessing the bioactivity of ITCs complicates direct comparisons between compounds. The antimicrobial and anticancer activities of different ITCs are often evaluated using varied assays, cell lines, and endpoints, leading to a fragmented understanding of their relative potency and therapeutic potential. mdpi.com For this compound, this challenge is amplified by the scarcity of comparative data. It is difficult to ascertain its standing relative to well-researched ITCs like sulforaphane (B1684495) or benzyl (B1604629) isothiocyanate without side-by-side analysis under uniform conditions. A crucial future direction is the development and adoption of standardized protocols for evaluating ITC efficacy. This would enable a more accurate assessment of this compound's unique properties and help identify the most promising candidates for further development.
Comprehensive Elucidation of Underexplored Molecular Mechanisms of Action
Isothiocyanates exert their biological effects through a multitude of molecular mechanisms. Research has shown that ITCs can induce apoptosis, inhibit cell cycle progression, and suppress angiogenesis. researchgate.net Many of these effects are linked to the ability of the electrophilic isothiocyanate group to interact with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.
Key mechanisms identified for other ITCs include:
Generation of Reactive Oxygen Species (ROS): ITCs can deplete intracellular glutathione (B108866), leading to increased ROS levels, which can trigger cell cycle arrest and apoptosis. mdpi.comnih.gov
Induction of Apoptosis: This is often mediated through the regulation of the Bcl-2 family of proteins, the release of mitochondrial cytochrome c, and the activation of caspases. researchgate.netnih.gov
Inhibition of Deubiquitinating Enzymes (DUBs): Compounds like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to inhibit DUBs such as USP9x and UCH37, leading to the accumulation of ubiquitinated proteins and promoting apoptosis. nih.gov
Modulation of Signaling Pathways: ITCs can affect critical signaling pathways, including those regulated by MAP kinases (MAPK) and NF-κB. researchgate.netmdpi.com
While it is plausible that this compound shares these general mechanisms, its specific molecular targets remain largely unexplored. The propargyl functional group may influence its reactivity, cell uptake, and interaction with specific protein targets, leading to a unique mechanistic profile. Future research must prioritize the comprehensive elucidation of these pathways to understand its precise mode of action and identify potential biomarkers of its activity.
| Mechanism of Action for Well-Studied Isothiocyanates | Key Molecular Targets/Pathways | Reported Effect | Reference |
| Induction of Apoptosis | Caspases, Bcl-2 family proteins, Cytochrome c | Triggers programmed cell death in cancer cells. | researchgate.netnih.gov |
| Cell Cycle Arrest | Cyclin-dependent kinases (CDKs), p53 | Halts the proliferation of malignant cells. | nih.gov |
| ROS Generation | Glutathione (GSH) depletion | Induces oxidative stress leading to cell death. | mdpi.com |
| Inhibition of Deubiquitinating Enzymes | USP9x, UCH37 | Promotes degradation of anti-apoptotic proteins like Mcl-1. | nih.gov |
| Modulation of Inflammatory Pathways | NF-κB | Suppresses pro-inflammatory signaling. | mdpi.com |
Exploration of Synergistic Interactions with Established Therapeutic Agents
Combination therapy has become a cornerstone of modern cancer treatment, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. nih.gov Numerous studies have demonstrated that ITCs can act synergistically with conventional chemotherapeutic agents. For instance, sulforaphane has been shown to enhance the anticancer effects of drugs like cisplatin (B142131) and doxorubicin. nih.gov The combination of different ITCs, such as PEITC and sulforaphane, has also been reported to have a synergistic effect in down-regulating inflammatory markers. nih.gov
This area represents a significant opportunity for this compound research. There is currently a lack of data on how it interacts with other therapeutic agents. Future studies should systematically screen for synergistic combinations with established chemotherapy drugs, targeted therapies, and even other phytochemicals. Identifying positive synergistic interactions could fast-track the clinical development of this compound by repositioning it as an adjuvant to existing treatment regimens, potentially allowing for lower, less toxic doses of conventional drugs. nih.gov
| Isothiocyanate Combination | Therapeutic Agent | Observed Synergistic Effect | Cancer/Disease Model | Reference |
| Sulforaphane (SFN) | Cisplatin | Enhanced suppression of cell proliferation and invasion. | Epidermal squamous cell carcinoma | nih.gov |
| Sulforaphane (SFN) | Doxorubicin | Increased drug sensitivity and apoptosis. | General Cancer Models | nih.gov |
| Sulforaphane (SFN) | Temozolomide | Increased apoptosis and reduced Ki-67 expression. | Glioblastoma | bibliotekanauki.pl |
| Phenethyl isothiocyanate (PEITC) | Dasatinib | Reduced tumor growth via cell cycle arrest and oxeiptosis. | Hepatocellular carcinoma | figshare.com |
| Benzyl isothiocyanate (BITC) & Sulforaphane (SFN) | - | Enhanced reduction in cell viability and increased apoptosis. | Breast Cancer | nih.gov |
Design and Synthesis of Novel this compound Derivatives with Enhanced Efficacy and Selectivity
While naturally occurring ITCs have shown promise, their therapeutic application can be limited by factors such as poor water solubility and metabolic instability. A promising strategy to overcome these limitations is the design and synthesis of novel derivatives with improved pharmacological properties. mdpi.com The synthesis of various propargyl-containing molecules is an active area of chemical research, indicating the feasibility of creating novel structures based on a propargyl scaffold. nih.govnih.gov
For this compound, this represents a major avenue for future development. The rational design of derivatives could focus on several goals:
Improving Target Specificity: Modifying the molecule to increase its affinity for specific cancer-related proteins while reducing off-target effects.
Enhancing Bioavailability: Altering physicochemical properties to improve absorption and distribution in the body.
Increasing Potency: Synthesizing analogs that exhibit greater biological activity at lower concentrations.
By creating a library of novel this compound derivatives and screening them for enhanced efficacy and selectivity, researchers could identify lead compounds with superior therapeutic potential compared to the parent molecule. This approach has been successful for other ITCs and holds significant promise for unlocking the full potential of this compound. mdpi.com
Q & A
Q. What are the established synthetic routes for propargyl isothiocyanate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution between propargyl bromide and thiocyanate salts (e.g., potassium thiocyanate). Key variables include solvent polarity (e.g., acetone vs. ethanol), temperature (40–60°C), and stoichiometric ratios. Gas chromatography (GC) with flame ionization detection is recommended for monitoring reaction progress and quantifying intermediates . Yield optimization often requires balancing steric hindrance from the propargyl group with the nucleophilicity of the thiocyanate ion.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Strong absorption bands at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (N=C=S asymmetric stretch) confirm functional groups.
- NMR : ¹H NMR shows a triplet for the propargyl CH₂ group (δ ~4.2 ppm) and a singlet for the terminal proton (δ ~2.3 ppm). ¹³C NMR distinguishes the thiocyanate carbon (δ ~130–140 ppm) .
- GC-MS : Fragmentation patterns (e.g., m/z 39 for C₃H₃⁺) aid in structural validation and purity assessment.
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms for this compound rearrangements be resolved?
Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify bond-breaking steps.
- Computational studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and Gibbs free energy profiles for competing pathways .
- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates. A 2021 study resolved a similar contradiction in allyl isothiocyanate rearrangements using these methods .
Q. What methodologies are suitable for studying this compound’s role in PAH formation?
Propargyl radicals (H₂CCCH), precursors to PAHs, can be generated via this compound pyrolysis. Recommended approaches include:
- Threshold photoelectron spectroscopy (TPES) : Ionization energies and vibrational modes of radicals are mapped using synchrotron VUV radiation .
- Pulsed laser photolysis coupled with mass spectrometry : Quantifies radical recombination rates under controlled temperatures (300–1000 K) .
- Crossed molecular beam experiments : Elucidate collision dynamics between propargyl radicals and unsaturated hydrocarbons .
Q. How can computational models improve the design of this compound-based catalysts?
- Molecular docking simulations : Predict interactions between this compound and enzyme active sites (e.g., myrosinase homologs).
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Machine learning : Train models on existing kinetic data to predict optimal conditions for Sonogashira coupling or thiol-ene reactions .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported thermodynamic parameters for this compound reactions?
- Meta-analysis : Compare datasets using standardized units (e.g., activation energies in kJ/mol vs. kcal/mol) and assess solvent effects.
- Reproducibility protocols : Replicate experiments under identical conditions (e.g., 25°C, argon atmosphere) to isolate variables .
- Error analysis : Apply statistical tools (e.g., Chauvenet’s criterion) to identify outliers in Arrhenius plots or Gibbs free energy calculations .
Literature Gaps and Future Directions
Q. What unexplored applications exist for this compound in materials science?
- Polymer crosslinking : Investigate thiol-propargyl “click” reactions for creating self-healing hydrogels.
- Surface functionalization : Use this compound to modify carbon nanotubes or graphene oxide via Sonogashira coupling .
- Bioorthogonal chemistry : Evaluate its compatibility with azide-bearing biomolecules for in vivo labeling .
Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental impact?
- Ecotoxicity assays : Use Daphnia magna or Chlorella vulgaris to assess aquatic toxicity (LC₅₀/EC₅₀).
- Atmospheric modeling : Simulate propargyl radical lifetimes under varying NOx/O₃ concentrations using software like MCM v3.3.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
